[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester [(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13466472
InChI: InChI=1S/C12H24N2O3/c1-12(2,3)17-11(16)13(4)10-5-6-14(9-10)7-8-15/h10,15H,5-9H2,1-4H3/t10-/m0/s1
SMILES: CC(C)(C)OC(=O)N(C)C1CCN(C1)CCO
Molecular Formula: C12H24N2O3
Molecular Weight: 244.33 g/mol

[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13466472

Molecular Formula: C12H24N2O3

Molecular Weight: 244.33 g/mol

* For research use only. Not for human or veterinary use.

[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester -

Specification

Molecular Formula C12H24N2O3
Molecular Weight 244.33 g/mol
IUPAC Name tert-butyl N-[(3S)-1-(2-hydroxyethyl)pyrrolidin-3-yl]-N-methylcarbamate
Standard InChI InChI=1S/C12H24N2O3/c1-12(2,3)17-11(16)13(4)10-5-6-14(9-10)7-8-15/h10,15H,5-9H2,1-4H3/t10-/m0/s1
Standard InChI Key GSAYLPAXDXBYGG-JTQLQIEISA-N
Isomeric SMILES CC(C)(C)OC(=O)N(C)[C@H]1CCN(C1)CCO
SMILES CC(C)(C)OC(=O)N(C)C1CCN(C1)CCO
Canonical SMILES CC(C)(C)OC(=O)N(C)C1CCN(C1)CCO

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s IUPAC name, tert-butyl N-[(3S)-1-(2-hydroxyethyl)pyrrolidin-3-yl]-N-methylcarbamate, reflects its three-dimensional structure. Key components include:

  • A pyrrolidine ring (five-membered saturated heterocycle with one nitrogen atom).

  • A 2-hydroxyethyl substituent at the pyrrolidine’s 1-position.

  • A methyl carbamate group at the 3-position, protected by a tert-butyl ester.

The stereochemistry at the pyrrolidine’s 3-position is specified as (S), which critically influences its biological interactions and synthetic pathways.

Table 1: Molecular Identity

PropertyValue
Molecular FormulaC₁₂H₂₄N₂O₃
Molecular Weight244.33 g/mol
IUPAC Nametert-butyl N-[(3S)-1-(2-hydroxyethyl)pyrrolidin-3-yl]-N-methylcarbamate
CAS NumberNot publicly disclosed
SMILESCC(C)(C)OC(=O)N(C)[C@H]1CCN(C1)CCO

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves multi-step protocols to ensure stereochemical fidelity and functional group compatibility:

  • Pyrrolidine Functionalization:

    • Introduction of the 2-hydroxyethyl group via nucleophilic substitution or reductive amination.

    • Stereoselective synthesis of the (S)-configured pyrrolidine using chiral auxiliaries or catalysts.

  • Carbamate Formation:

    • Reaction of the secondary amine with tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine).

    • Methylation of the carbamate nitrogen using methyl iodide or dimethyl sulfate.

  • Purification:

    • Chromatographic techniques (e.g., silica gel chromatography) to isolate the enantiomerically pure product.

Spectroscopic Characterization

  • ¹H/¹³C NMR: Confirms the presence of the tert-butyl group (δ ~1.4 ppm for nine equivalent protons), hydroxyethyl protons (δ ~3.6 ppm), and pyrrolidine backbone.

  • IR Spectroscopy: Peaks at ~1700 cm⁻¹ (carbamate C=O) and ~3400 cm⁻¹ (hydroxyl O-H stretch).

  • Mass Spectrometry: Molecular ion peak at m/z 244.33 [M+H]⁺.

Physicochemical Properties

Solubility and Permeability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, THF) and limited aqueous solubility (~0.15 mg/mL) . Its log P (octanol-water) of ~2.8 suggests moderate lipophilicity, facilitating membrane permeability .

Table 2: Key Physicochemical Parameters

PropertyValue
Log P (iLOGP)2.95
Log S (ESOL)-3.23 (Soluble)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
Topological Polar Surface Area58.6 Ų

Biological Activity and Mechanisms

Toxicological Profile

Limited data exist, but carbamates generally exhibit low acute toxicity. In silico predictions indicate:

  • No CYP450 inhibition: Reducing drug-drug interaction risks .

  • High gastrointestinal absorption: Suitable for oral administration .

Applications in Research and Industry

Medicinal Chemistry

  • Prodrug Development: The tert-butyl ester acts as a protective group, enhancing stability during synthesis .

  • Chiral Building Block: The (S)-configured pyrrolidine serves as a scaffold for asymmetric synthesis of bioactive molecules .

Agrochemical Research

Carbamates are explored as pesticide intermediates, leveraging their hydrolytic stability and target specificity.

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